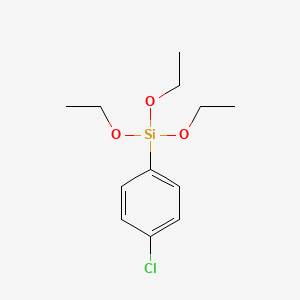

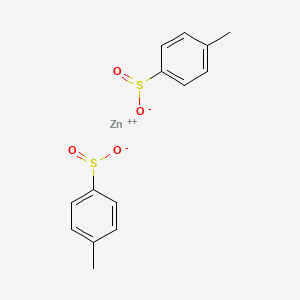

![molecular formula C25H21NO6 B1581146 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- CAS No. 6359-29-1](/img/structure/B1581146.png)

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-

Overview

Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-2’-carboxylic acid, 6’-(diethylamino)-3’-hydroxy-3-oxo-, also known as Solvent Red 49, is an industrial chemical . It may be used in a variety of applications including heat transfer fluids and as a formulant in some pesticides .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The InChIKey for this compound is NJDNXYGOVLYJHP-UHFFFAOYSA-L . This key can be used to retrieve more information about the compound’s structure from databases like PubChem.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 586.55 . It is stored at temperatures between 28 C . More specific properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Textile Dyeing

Mordant red 15 is used in the textile industry for dyeing purposes . The dye molecules diffuse into the fabric/fibre matrix, followed by adsorption of dye molecules at the surface of fabric/fibre . This process improves the chemical affinity of the textile materials for the dye .

Use of Bio-Mordants

Bio-mordants, which are biological materials, have become widespread as an alternative to metal salts in the application processes of natural colorants . Mordant red 15 can be used with these bio-mordants to expand the color spectrum and improve the fastness properties .

Environmental Sustainability

The use of Mordant red 15 is part of a shift towards more environmentally friendly approaches in the textile dyeing industry . It is biodegradable, renewable, non-hazardous, non-allergic, and there is very little chance of occurring chemical reactions during its processing .

Decolorization Research

Research has been conducted on the decolorization of Mordant red 15 in water . This research is important for understanding the environmental impact of the dye and developing methods to mitigate it .

Use in Cosmetics and Food Industry

As an alternative to synthetic dyes, bio-based colorants like Mordant red 15 are increasingly used for food, cosmetics, and flavors .

Medical Applications

Bio-based colorants like Mordant red 15 are also finding applications in the medical field . However, more research is needed to fully understand and utilize these applications.

Mechanism of Action

Target of Action

Mordant Red 15, also known as 6’-(diethylamino)-3’-hydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-2’-carboxylic acid, is primarily used as a dye in the textile industry . The primary targets of this compound are the textile fibers themselves .

Mode of Action

The mode of action of Mordant Red 15 involves the interaction of the dye with the textile fibers. This binding is influenced by various factors, including the chemical nature of the fibers, the presence of other chemicals, and the specific conditions under which the dyeing process takes place .

Biochemical Pathways

These reactions, which involve the formation of bonds between the dye and the textile fibers, are what allow the dye to adhere to the fibers and give them their color .

Pharmacokinetics

The term “pharmacokinetics” typically refers to the absorption, distribution, metabolism, and excretion (ADME) of drugs within the bodyIn the context of its use as a dye, one could consider the processes of application, binding, and washfastness (resistance to removal by washing) as analogous to adme processes .

Result of Action

The result of the action of Mordant Red 15 is the permanent coloration of textile fibers. The dye binds to the fibers, resulting in a change in their color. This color change is stable and resistant to washing, which is a key requirement for textile dyes .

Action Environment

The action of Mordant Red 15, like that of other dyes, can be influenced by various environmental factors. These include the temperature and pH of the dye bath, the presence of other chemicals (such as mordants, which can help to fix the dye to the fibers), and the specific type of fiber being dyed . For example, natural fibers such as cotton or wool may interact differently with the dye compared to synthetic fibers like polyester .

properties

IUPAC Name |

6'-(diethylamino)-3'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO6/c1-3-26(4-2)14-9-10-18-21(11-14)31-22-13-20(27)16(23(28)29)12-19(22)25(18)17-8-6-5-7-15(17)24(30)32-25/h5-13,27H,3-4H2,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYFQGHCZXNILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884268 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

CAS RN |

6359-29-1 | |

| Record name | 6′-(Diethylamino)-3′-hydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-2′-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthene)-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006359291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6'-(diethylamino)-3'-hydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes potassium ferrate (VI) a promising agent for treating Mordant Red 15 dye in wastewater?

A1: The research highlights potassium ferrate (VI)'s dual action as a powerful oxidant and a flocculant. [] Firstly, its strong oxidizing ability allows it to effectively break down the Mordant Red 15 dye molecules, leading to decolorization. [] Secondly, its flocculation properties help in aggregating the degraded dye particles, making their removal from the water easier. [] This combined effect makes potassium ferrate (VI) a potentially efficient and environmentally friendly solution for treating wastewater contaminated with Mordant Red 15.

Q2: How does the pH of the solution impact the decolorization process of Mordant Red 15 by potassium ferrate (VI)?

A2: The study found that pH plays a crucial role in the effectiveness of Mordant Red 15 dye removal using potassium ferrate (VI). [] The optimal pH for decolorization was determined to be 5. [] This suggests that the chemical reactions involved in the degradation of the dye by potassium ferrate (VI) are most favorable under slightly acidic conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Dibenz[c,e][1,2]oxaphosphorin, 6-chloro-](/img/structure/B1581076.png)

![1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one](/img/structure/B1581084.png)